N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzenesulfonamide
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Overview
Description
N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring an isoxazole ring and a sulfonamide group, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: A sulfonamide with a similar isoxazole ring structure.
Uniqueness
N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzenesulfonamide is unique due to its specific structural features, such as the combination of an isoxazole ring and a sulfonamide group
Properties
Molecular Formula |
C21H23N3O4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[3-(4-methylphenyl)-3-oxopropyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H23N3O4S/c1-14-4-6-17(7-5-14)20(25)12-13-22-18-8-10-19(11-9-18)29(26,27)24-21-15(2)16(3)23-28-21/h4-11,22,24H,12-13H2,1-3H3 |
InChI Key |
UVMJHQNBEZDQHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C |
Origin of Product |
United States |
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